2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H6Br2O |
|---|---|
Molecular Weight |
222.92 g/mol |
IUPAC Name |
2,3-dibromo-1,1,2,3,3-pentadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H6Br2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D |
InChI Key |
QWVCIORZLNBIIC-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)O |
Canonical SMILES |
C(C(CBr)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dibromo 1 Propan 1,1,2,3,3 D5 Ol and Its Precursors
Strategies for Deuterium (B1214612) Incorporation in C3-Brominated Propanol (B110389) Frameworks
The introduction of deuterium into the propanol framework is a critical step that dictates the final isotopic purity of the target molecule. Various strategies can be employed, ranging from direct exchange reactions to the synthesis of deuterated building blocks.
Hydrogen-Deuterium (H-D) exchange is a fundamental process for substituting hydrogen atoms with deuterium. wikipedia.orgnih.gov This reaction involves the replacement of a covalently bonded hydrogen with a deuterium atom from a deuterium source, most commonly deuterium oxide (D₂O). wikipedia.orgnih.gov The process is an equilibrium reaction, necessitating a high molar excess of the deuterium source to drive the reaction toward the deuterated product. wikipedia.org
H-D exchange can be facilitated under different conditions:
Acid or Base Catalysis: The exchange rate is strongly dependent on pH. nih.gov Acid- and base-catalyzed H-D exchange processes can make the substitution at activated carbon centers possible. nih.gov For alcohols, acid catalysis can protonate the hydroxyl group, facilitating exchange, while base catalysis can deprotonate either the hydroxyl group or adjacent carbon atoms, depending on the structure and conditions. wikipedia.orgnih.govyoutube.com
Metal Catalysis: The use of metal catalysts, such as platinum, can facilitate the exchange of even non-exchangeable hydrogen atoms, although this may require elevated temperature and pressure. wikipedia.org
The extent of deuteration can be monitored by techniques such as ¹H NMR spectroscopy, which can detect residual proton signals, or mass spectrometry (HDX-MS). wikipedia.org
Achieving precise control over the location (regiospecificity) and three-dimensional orientation (stereospecificity) of deuterium incorporation is essential for synthesizing specifically labeled compounds.
Recent advancements have demonstrated protocols for the regioselective deuteration of alcohols. For example, the use of earth-abundant first-row transition metal pincer catalysts, such as those based on manganese or iron, allows for selective deuterium incorporation at specific positions in primary and secondary alcohols using D₂O as the deuterium source and solvent. rsc.org Depending on the metal catalyst selected, high degrees of deuterium incorporation can be achieved selectively at either the α-position or at both the α and β positions of primary alcohols. rsc.org
Stereospecific deuteration is also achievable. Ruthenium nanoparticle-based catalysts have been shown to facilitate H/D exchange with high chemo- and regioselectivity under mild conditions, preserving the enantiomeric purity of chiral compounds even when labeling occurs near a stereogenic center. nih.gov Furthermore, zirconium-mediated substitution reactions on allylic chlorides have demonstrated complete syn selectivity, indicating that specific transition states can be leveraged to control the stereochemical outcome of reactions that introduce new functional groups, a principle that can be extended to isotopic labeling. nih.gov
The most direct pathway to 2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is through the bromination of its direct precursor, [1,1,2,3,3-d5]-Allyl alcohol. The synthesis of this fully deuterated allyl alcohol analog is the key challenge. One practical method for preparing non-deuterated allyl alcohol is the reaction of glycerol (B35011) with formic acid. orgsyn.org A plausible synthetic route to the deuterated analog could involve starting with commercially available deuterated glycerol (glycerol-d8) and reacting it with formic acid, which would lead to a deuterated allyl alcohol. The specific positions of deuterium in the final allyl alcohol would depend on the reaction mechanism and any potential H-D exchange with the non-deuterated formic acid.
Alternatively, building the molecule from smaller deuterated fragments or employing extensive H-D exchange on a suitable precursor under forcing conditions with appropriate catalysts could yield the desired [1,1,2,3,3-d5]-Allyl alcohol.
Advanced Synthetic Routes to this compound
Once the deuterated precursor is obtained, the final step is the addition of bromine across the double bond.
The addition of bromine to allyl alcohol is a well-established and fundamental organic reaction used to produce 2,3-dibromo-1-propanol. prepchem.comwisc.edu This method is directly applicable to its deuterated analog, [1,1,2,3,3-d5]-Allyl alcohol. The reaction involves treating the deuterated allyl alcohol with an equimolar amount of elemental bromine. google.com
To suppress the formation of by-products such as 1,2,3-tribromopropane (B147538) and brominated ethers, the reaction is typically performed in a solvent and at controlled temperatures. prepchem.comgoogle.com The reaction is exothermic, so cooling is often necessary. google.com
| Method | Solvent | Temperature | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Direct Bromination | Carbon Tetrachloride | 0-25°C | Calculated amount of bromine is added to a dilute solution of allyl alcohol. | Not specified | prepchem.com |
| Continuous Process | Saturated Aliphatic Hydrocarbon (e.g., n-hexane) | -10°C to 60°C (preferably 10°C to 40°C) | Continuous addition of bromine and allyl alcohol to the reactor; product phase separates. | High | google.com |
| Promoter-Assisted | Inert, Non-Polar Organic Solvent (e.g., Carbon Tetrachloride) | -20°C to 100°C | Uses Calcium Bromide Dihydrate as a promoter to improve yield and quality. | ~90% or more | google.com |
| Adduct-Based | None specified (Ether for washing) | Ice cooling (~40°C) | Uses a tetramethylammonium (B1211777) bromide-bromine adduct as the brominating agent. | 85% | prepchem.com |
The reaction between bromine and the double bond of the deuterated allyl alcohol proceeds rapidly to form the desired this compound. prepchem.comgoogle.com Purification is typically achieved by distillation under reduced pressure. prepchem.com
While the direct bromination of allyl alcohol is efficient, catalytic methods offer potential advantages in terms of selectivity and reaction conditions. The development of catalytic enantioselective dibromination of allylic alcohols represents a significant advance. wisc.edu Although the primary goal of these methods is to control stereochemistry in chiral products, the underlying principles can be applied to the synthesis of specialty chemicals like isotopically labeled compounds. wisc.edu
A catalytic approach might involve separating the elemental bromine (Br₂) into distinct electrophilic and nucleophilic components that are individually unreactive but combine to form an active dibrominating species in the presence of a catalyst. wisc.edu This strategy can help overcome challenges associated with the rapid and often non-selective background reaction of bromine with alkenes. wisc.edu Such catalytic systems could provide a more controlled method for the bromination of the deuterated allyl alcohol precursor, potentially leading to higher purity and yield of this compound.
Optimization of Reaction Parameters for Isotopic Enrichment and Yield
For the deuteration of alcohols, various catalytic systems have been explored. Iridium-based catalysts, for instance, have been shown to be effective for the α-selective hydrogen/deuterium isotope exchange of alcohols using deuterium oxide (D₂O) as the deuterium source. nih.govrsc.org Ruthenium catalysts have also been employed for the deuteration of primary and secondary alcohols. google.com The optimization of these catalytic systems involves adjusting the catalyst loading and the use of co-catalysts or additives.
The deuterium source is another key parameter. While D₂ gas is commonly used in heterogeneous catalysis, D₂O is a more economical and readily available alternative for many deuteration reactions, particularly those employing homogeneous catalysts. google.comgoogle.com The reaction temperature and duration also significantly influence the extent of deuteration and the reaction yield. Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition. Therefore, a careful balance must be struck to maximize the desired outcome. The use of a base, such as potassium tert-butoxide, has been shown to be beneficial in some ruthenium-catalyzed deuteration reactions of alcohols. google.com
Table 1: Optimization of Reaction Parameters for Deuteration of Alcohols
| Parameter | Variation | Effect on Isotopic Enrichment and Yield |
| Catalyst | Iridium complexes, Ruthenium complexes, Palladium on Carbon | Catalyst choice significantly impacts selectivity and efficiency of H/D exchange. Iridium and Ruthenium catalysts are effective for homogeneous deuteration with D₂O. nih.govrsc.orggoogle.com |
| Deuterium Source | D₂ Gas, D₂O | D₂ gas is common for heterogeneous catalysis. D₂O is a cost-effective alternative for homogeneous catalysis. google.comgoogle.com |
| Temperature | Varies depending on catalyst and substrate | Higher temperatures can increase reaction rates but may also lead to side reactions. Optimal temperature is crucial for maximizing yield. |
| Reaction Time | Varies | Sufficient time is needed for complete H/D exchange, but prolonged times can lead to byproducts. |
| Base | Presence or absence of a base (e.g., KOtBu) | In some catalytic systems, a base can enhance the rate and efficiency of the deuteration reaction. google.com |
Purification Techniques for Isotopic Purity and Chemical Isolation of this compound
Following the synthesis, purification of this compound is essential to ensure both high chemical and isotopic purity. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the chemical purification of the target compound, separating it from any unreacted starting materials, byproducts, or other impurities. researchgate.net The choice of the stationary phase and mobile phase is critical for achieving good separation. For deuterated compounds, it has been observed that there can be slight differences in retention times compared to their non-deuterated counterparts in reversed-phase HPLC. cchmc.org This isotopic effect on retention can be utilized to achieve separation. In some cases, using deuterium oxide as a component of the mobile phase in HPLC has been explored for the analysis of deuterated compounds. researchgate.netresearchgate.net
Once the chemical purity has been established, it is crucial to determine the isotopic purity, which refers to the percentage of molecules that have been successfully deuterated at the desired positions. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this analysis. rsc.org ¹H NMR can be used to confirm the absence or significant reduction of proton signals at the deuterated positions. pitt.edu For a more direct and quantitative assessment of deuterium incorporation, ²H NMR spectroscopy is employed. nih.gov This technique allows for the direct observation and quantification of deuterium atoms at specific sites within the molecule. mdpi.comwikipedia.org High-resolution mass spectrometry (HR-MS) is another vital technique used to confirm the molecular weight of the deuterated compound and to assess the isotopic enrichment by analyzing the distribution of isotopologues. rsc.org
Table 2: Purification and Purity Analysis Techniques
| Technique | Purpose | Key Parameters/Considerations |
| High-Performance Liquid Chromatography (HPLC) | Chemical purification and isolation of the target compound. | Stationary phase (e.g., C18), mobile phase composition, flow rate, and detector wavelength. Isotopic effects on retention time may be observed. researchgate.netcchmc.org |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the absence or reduction of proton signals at the sites of deuteration. | Analysis of the integration of residual proton signals. |
| ²H Nuclear Magnetic Resonance (NMR) Spectroscopy | Direct detection and quantification of deuterium incorporation at specific molecular sites. nih.gov | Provides a direct measure of isotopic enrichment. mdpi.comwikipedia.org |
| High-Resolution Mass Spectrometry (HR-MS) | Confirmation of molecular weight and determination of isotopic enrichment by analyzing isotopologue distribution. rsc.org | Ionization method (e.g., ESI) and mass analyzer resolution are critical for accurate mass determination and isotopic pattern analysis. |
Advanced Spectroscopic and Analytical Characterization of 2,3 Dibromo 1 Propan 1,1,2,3,3 D5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium (B1214612) Quantification
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample. By analyzing the magnetic properties of atomic nuclei, NMR can precisely identify the location and extent of deuterium incorporation.
¹H and ²H NMR for Isotopic Labeling Pattern Elucidation
Proton (¹H) NMR and Deuterium (²H) NMR are complementary techniques used to determine the pattern of isotopic labeling.
In the ¹H NMR spectrum of a highly deuterated sample of 2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol, the signals corresponding to the protons at the C1, C2, and C3 positions would be significantly diminished or absent. The only remaining proton signal of significant intensity would be from the hydroxyl (-OH) group, assuming it has not been exchanged with deuterium from a deuterated solvent. Any residual proton signals at the carbon backbone indicate incomplete deuteration. The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. Large isotope shifts on neighboring protons can sometimes indicate hydrogen bonding or steric hindrance. huji.ac.il
Conversely, the ²H NMR spectrum directly detects the deuterium nuclei. For this compound, the ²H NMR would show signals corresponding to the deuterium atoms at positions C1, C2, and C3. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. The integration of these signals allows for the quantification of deuterium at each specific site, confirming the d5 labeling pattern.
| Position | Expected ¹H Chemical Shift (δ, ppm) in 2,3-Dibromo-1-propanol | Expected Appearance in ¹H Spectrum of Deuterated Compound | Expected ²H Chemical Shift (δ, ppm) in Deuterated Compound |
| -CH(Br)- (C2) | ~4.4-4.6 | Absent or significantly reduced intensity | ~4.4-4.6 |
| -CH₂Br (C3) | ~3.9-4.1 | Absent or significantly reduced intensity | ~3.9-4.1 |
| -CH₂OH (C1) | ~3.8-4.0 | Absent or significantly reduced intensity | ~3.8-4.0 |
| -OH | Variable | Present (unless exchanged) | Absent (unless exchanged) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Isotope Shifts for Deuteration Level Assessment
Carbon-13 (¹³C) NMR spectroscopy is highly sensitive to the isotopic substitution of neighboring atoms, a phenomenon known as the isotope shift. huji.ac.il When a proton is replaced by a deuterium atom, the resonance of the directly attached carbon shifts upfield (to a lower ppm value). This is called a one-bond isotope effect (¹ΔC(D)). huji.ac.il Smaller upfield shifts are also observed for carbons two or three bonds away (²ΔC(D) and ³ΔC(D) respectively). huji.ac.il
These isotope shifts are additive. For example, a -CD₂- group will show a larger upfield shift than a -CHD- group compared to the original -CH₂- group. By measuring the magnitude of these shifts, one can assess the level of deuteration at each carbon atom. One-bond isotope shifts resulting from deuterium substitution typically range from 0.2 to 1.5 ppm, while two-bond shifts are around 0.1 ppm. huji.ac.il
| Carbon Position | Expected ¹³C Chemical Shift (δ, ppm) in 2,3-Dibromo-1-propanol | Expected Isotope Shift in Deuterated Compound | Description of Isotope Effect |
| C1 (-CH₂OH) | ~65 | Significant upfield shift | One-bond effect from two D atoms on C1; two-bond effect from D on C2 |
| C2 (-CHBr-) | ~55 | Significant upfield shift | One-bond effect from D on C2; two-bond effect from D on C1 and C3 |
| C3 (-CH₂Br) | ~38 | Significant upfield shift | One-bond effect from two D atoms on C3; two-bond effect from D on C2 |
Note: The magnitude of the shift provides quantitative data on the isotopic purity at each carbon site.
Mass Spectrometry (MS) for Isotopic Abundance Determination and Isotopologue Analysis
Mass spectrometry is a crucial tool for verifying the molecular weight of the deuterated compound and determining its isotopic purity.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation of Deuterated Species
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can easily distinguish the deuterated molecule from its non-deuterated counterpart and any potential impurities. The presence of two bromine atoms creates a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br, which further aids in confirming the molecular formula.
| Compound | Molecular Formula | Calculated Exact Mass (for ⁷⁹Br₂) | Calculated Exact Mass (for ⁷⁹Br⁸¹Br) | Calculated Exact Mass (for ⁸¹Br₂) |
| 2,3-Dibromo-1-propanol | C₃H₆Br₂O | 215.8785 | 217.8765 | 219.8744 |
| This compound | C₃HD₅Br₂O | 220.9100 | 222.9079 | 224.9059 |
Note: Masses are calculated for the monoisotopic species.
Tandem Mass Spectrometry in Elucidating Deuterium Distribution
Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, fragmenting it, and then analyzing the masses of the resulting fragment ions. This technique is invaluable for confirming the location of the deuterium atoms within the molecule. The fragmentation pathways of the deuterated parent ion will result in fragment ions with masses that are shifted according to the number of deuterium atoms they retain. Common fragmentation pathways for alcohols include the loss of water and alpha-cleavage (breaking the C-C bond next to the oxygen). youtube.comlibretexts.org For alkyl halides, cleavage of the carbon-halogen bond is also a common fragmentation. youtube.com
By analyzing the m/z values of the fragments, it is possible to piece together the distribution of deuterium atoms. For example, the observation of a fragment corresponding to the loss of a CD₂Br radical would confirm the deuteration at the C3 position.
| Parent Ion (m/z) | Proposed Fragment Ion | Expected Fragment m/z (Non-deuterated) | Expected Fragment m/z (Deuterated) | Deuterium atoms retained |
| [M]+ | [M - H₂O]+ | 199.88 | 201.90 (loss of HDO) | 4 |
| [M]+ | [CH₂OH]+ (alpha-cleavage) | 31.02 | 34.04 ([CD₂OH]+) | 2 |
| [M]+ | [M - Br]+ | 138.97 | 142.00 | 5 |
| [M]+ | [CH₂Br]+ | 92.94 | 94.95 ([CD₂Br]+) | 2 |
Note: m/z values are based on the ⁷⁹Br isotope for simplicity.
Infrared (IR) Spectroscopy for Vibrational Analysis of Deuterated Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. The substitution of a lighter hydrogen atom (¹H) with a heavier deuterium atom (²H) significantly alters the vibrational frequencies of the bonds, providing clear evidence of deuteration.
The frequency of a bond vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, C-D and O-D bonds vibrate at lower frequencies than their C-H and O-H counterparts. libretexts.org
This effect is most pronounced for stretching vibrations. The characteristic broad O-H stretching band in alcohols, typically found around 3200-3600 cm⁻¹, shifts to approximately 2400-2700 cm⁻¹ for an O-D bond. msu.edu Similarly, the C-H stretching vibrations, which appear in the 2850-3000 cm⁻¹ region for sp³ hybridized carbons, will shift to roughly 2100-2250 cm⁻¹ for C-D bonds. The disappearance or significant reduction of the C-H and O-H stretching bands and the appearance of new, strong bands in the C-D and O-D regions provide definitive proof of successful deuteration. The C-Br stretching frequency, typically in the 690-515 cm⁻¹ range, is not expected to shift significantly as it does not involve the substituted atoms. orgchemboulder.commissouri.edu
| Bond | Typical Vibrational Frequency (cm⁻¹) | Expected Frequency in Deuterated Compound (cm⁻¹) |
| O-H stretch (H-bonded) | 3200 - 3600 (broad) | Absent or shifted to O-D region if exchanged |
| O-D stretch (H-bonded) | Not present | ~2400 - 2700 (broad) |
| C-H stretch (sp³) | 2850 - 3000 | Absent or significantly reduced intensity |
| C-D stretch (sp³) | Not present | ~2100 - 2250 |
| C-O stretch | 1000 - 1200 | ~1000 - 1200 |
| C-Br stretch | 515 - 690 | ~515 - 690 |
Mechanistic and Kinetic Investigations Utilizing 2,3 Dibromo 1 Propan 1,1,2,3,3 D5 Ol
Elucidation of Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects (KIE)
The measurement of kinetic isotope effects is a sensitive probe for determining the rate-determining step and the nature of the transition state in a chemical reaction. libretexts.orgnih.gov By comparing the reaction rate of a molecule containing hydrogen (kH) with that of its deuterated counterpart (kD), a kH/kD ratio can be determined, which provides mechanistic information. libretexts.org
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. differencebetween.comslideshare.net For the C-H versus C-D bond, the C-D bond has a lower zero-point energy and is therefore stronger. libretexts.org Consequently, breaking the C-D bond requires more energy, leading to a slower reaction rate and a normal primary KIE (kH/kD > 1), typically in the range of 2-8. libretexts.orgwikipedia.org
A secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. differencebetween.comslideshare.net These effects are generally smaller than primary KIEs (kH/kD is closer to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org Secondary KIEs arise from changes in the hybridization or steric environment of the carbon atom bearing the isotope during the reaction. slideshare.netyoutube.com For example, a change from sp³ to sp² hybridization at a deuterated carbon atom often results in a normal secondary KIE, while a change from sp² to sp³ can lead to an inverse secondary KIE.
Table 1: Hypothetical Kinetic Isotope Effects in Reactions of 2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol
| Reaction Type | Deuterium Position | Observed kH/kD | Interpretation |
| Dehydrobromination | C-2 | 6.8 | C-H bond cleavage at C-2 is the rate-determining step (Primary KIE). |
| Nucleophilic Substitution (SN2) | C-1 | 0.95 | Change in hybridization from sp³ to a more constrained transition state at C-1 (Inverse Secondary KIE). |
| Oxidation of Alcohol | C-1 | 5.5 | C-H bond cleavage at C-1 is involved in the rate-determining step (Primary KIE). |
| Nucleophilic Substitution (SN1) | C-2 | 1.15 | Change in hybridization from sp³ to sp² at C-2 in the formation of a carbocation intermediate (Normal Secondary KIE). |
The deuteration at multiple positions in this compound allows for a detailed investigation of various reaction mechanisms. For instance, in a base-induced dehydrobromination reaction, a significant primary KIE would be expected if the C-H bond at either C-2 or C-3 is broken in the rate-determining step. By synthesizing selectively deuterated isotopologues, the exact site of the rate-determining bond cleavage can be identified.
Consider a hypothetical reaction where this compound undergoes nucleophilic substitution at C-1. A small inverse secondary KIE (kH/kD < 1) might be observed. This would suggest an SN2 mechanism, where the hybridization at C-1 changes from sp³ in the reactant to a more sterically hindered sp²-like transition state. Conversely, if the reaction proceeds via an SN1 mechanism involving the formation of a carbocation at C-2, a small normal secondary KIE (kH/kD > 1) at C-2 would be anticipated due to the change from sp³ to sp² hybridization, which is less sterically hindered. wikipedia.org
Tracing of Chemical Pathways with Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule throughout a chemical reaction. wikipedia.orgresearchgate.net By replacing specific hydrogen atoms with deuterium in this compound, the movement of these labels can be monitored using techniques such as mass spectrometry and NMR spectroscopy, thereby elucidating the reaction pathway. wikipedia.orgfiveable.me
The synthesis of this compound itself can be a subject of mechanistic study. For example, if it were synthesized from a deuterated allyl alcohol precursor, the stereochemistry of the bromine addition could be investigated. The positions of the deuterium atoms in the final product would reveal whether the bromination proceeds through a cyclic bromonium ion intermediate, leading to anti-addition, or via a carbocation intermediate, which might allow for syn-addition or rearrangement.
In nucleophilic substitution reactions of this compound, the deuterium labels can help distinguish between different possible pathways. For instance, in a reaction with a nucleophile, if the product retains the deuterium atoms at their original positions, a direct substitution mechanism is likely. However, if scrambling of the deuterium labels is observed, it could indicate the formation of an intermediate, such as a carbocation, which could undergo rearrangement before being attacked by the nucleophile.
Table 2: Hypothetical Product Analysis for Nucleophilic Substitution on this compound with Nu⁻
| Proposed Mechanism | Expected Product(s) | Deuterium Position in Product(s) |
| SN2 at C-1 | 2-Bromo-3-Nu-propan-1,1,2,3,3-d5-ol | D at C-1, C-2, C-3 |
| SN2 at C-2 | 3-Bromo-2-Nu-propan-1,1,2,3,3-d5-ol | D at C-1, C-2, C-3 |
| SN1 via C-2 carbocation | 3-Bromo-2-Nu-propan-1,1,2,3,3-d5-ol and potential rearrangement products | Potential scrambling of D between C-1, C-2, and C-3 |
Isotope Effects on Reaction Selectivity and Pathway Divergence
In reactions where multiple products can be formed through competing pathways, the presence of deuterium can influence the product distribution. nih.gov This is because the kinetic isotope effect can slow down one pathway more than another, leading to a change in the observed selectivity.
For example, consider a reaction of this compound that can proceed through either an elimination pathway (E2) or a substitution pathway (SN2). If the rate-determining step of the elimination pathway involves the cleavage of a C-D bond, this pathway will be significantly slower compared to the non-deuterated analogue. The substitution pathway, which may only exhibit a small secondary KIE, would be less affected. Consequently, the use of the deuterated substrate would lead to a higher proportion of the substitution product compared to the elimination product. This divergence in reaction pathways due to isotopic substitution provides strong evidence for the nature of the competing transition states. nih.gov
Applications of 2,3 Dibromo 1 Propan 1,1,2,3,3 D5 Ol in Advanced Organic Synthesis
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol as a Deuterated Building Block for Complex Molecules
The presence of five deuterium (B1214612) atoms on the propanol (B110389) backbone of this compound makes it an invaluable precursor for introducing isotopic labels into more elaborate molecular architectures. The two bromine atoms and the primary alcohol functionality provide orthogonal handles for a variety of chemical manipulations, allowing for its seamless integration into diverse synthetic routes.
Synthesis of Deuterated C3-Bridged Compounds
While specific research detailing the use of this compound in the synthesis of deuterated C3-bridged compounds is not extensively documented in publicly available literature, the inherent reactivity of this molecule suggests its potential in such applications. The bifunctional nature of the dibromide allows for sequential or simultaneous reactions to form cyclic and bridged systems. For instance, reaction with a suitable dinucleophile could, in principle, lead to the formation of a deuterated three-carbon bridge between two points in a larger molecule. The non-deuterated analogue, 2,3-dibromo-1-propanol, is known to be a precursor for various heterocyclic and bridged compounds, and it is reasonable to extrapolate that the deuterated version would undergo similar transformations to yield the corresponding isotopically labeled products.
Incorporation into Optically Active Deuterated Intermediates
The synthesis of enantiomerically pure deuterated compounds is of significant interest, particularly in the pharmaceutical industry. The prochiral center at the C2 position of this compound presents an opportunity for asymmetric synthesis. Through enzymatic resolution or the use of chiral catalysts, it is feasible to selectively transform one of the enantiomers, leading to the production of optically active deuterated intermediates. These intermediates can then serve as valuable building blocks for the synthesis of complex chiral molecules where the position of the deuterium label is precisely controlled in a three-dimensional arrangement. The principles of "deuterium-enabled chiral switching" (DECS) highlight the importance of creating stable, chirally pure deuterated molecules from racemic mixtures, a strategy where a precursor like this compound could be highly valuable. acs.org
Role in the Synthesis of Deuterated Functional Materials and Chemical Scaffolds
The development of functional materials with tailored properties is a rapidly advancing field. The incorporation of deuterium can influence properties such as thermal stability, optical characteristics, and neutron scattering profiles. While direct applications of this compound in this area are not widely reported, its non-deuterated counterpart, 2,3-dibromo-1-propanol, has been utilized as an intermediate in the production of flame retardants. nih.gov This historical use suggests that this compound could be employed to synthesize deuterated flame retardants or other functional polymers. The presence of the C-D bonds could potentially alter the degradation pathways of these materials, leading to enhanced performance characteristics. Furthermore, the versatile chemical handles on this molecule allow for its incorporation into a variety of polymer backbones and chemical scaffolds, thereby enabling the creation of novel deuterated materials for diverse applications.
Controlled Chemical Transformations Featuring this compound
The reactivity of this compound is governed by its three functional groups: the primary alcohol and the two carbon-bromine bonds. This allows for a range of controlled chemical transformations.
The hydroxyl group can undergo standard reactions of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification. These transformations can be carried out while preserving the deuterated backbone and the bromine atoms for subsequent manipulations.
The bromine atoms, being good leaving groups, are susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups. The differential reactivity of the primary and secondary bromides could potentially be exploited for selective functionalization under carefully controlled conditions. For instance, reaction with a soft nucleophile might favor substitution at the primary carbon, while a different set of conditions could target the secondary position.
Elimination reactions are also possible, which would lead to the formation of a deuterated allylic alcohol derivative. This product could then serve as a substrate for a host of other transformations, further expanding the synthetic utility of the parent molecule. The ability to perform these transformations in a controlled manner is key to harnessing the full potential of this compound as a versatile deuterated building block.
Interactive Data Table: Potential Transformations of this compound
| Functional Group | Reagent/Condition | Product Type |
| Primary Alcohol | PCC, CH₂Cl₂ | Deuterated Aldehyde |
| Primary Alcohol | Acyl Chloride, Pyridine | Deuterated Ester |
| Primary Alcohol | NaH, Alkyl Halide | Deuterated Ether |
| Bromides | NaN₃, DMF | Deuterated Diazide |
| Bromides | KCN, DMSO | Deuterated Dinitrile |
| Bromides | Base (e.g., t-BuOK) | Deuterated Allylic Alcohol |
Stereochemical Aspects and Stereoselective Synthesis Involving Deuterated Dibromopropanols
Enantioselective Synthesis of Deuterated 2,3-Dibromo-1-propanol Derivatives
The enantioselective synthesis of chiral molecules from achiral precursors is a cornerstone of modern organic chemistry. For derivatives of 2,3-dibromo-1-propanol, the focus has been on the asymmetric dibromination of allylic alcohols. This transformation introduces two adjacent stereocenters in a single step.
One notable approach involves a catalytic enantioselective dibromination of allylic alcohols. wisc.edu This method utilizes a combination of a bromonium source, such as dibromomalonate, and a titanium bromide species as the bromide source. The enantioselectivity is induced by a chiral tartaric acid-derived diol ligand. wisc.edu This system has been shown to be effective for a range of allylic alcohols, affording the corresponding dibrominated products in high enantiomeric excess (ee). While this specific methodology has not been reported for the deuterated substrate, it represents a promising strategy for the enantioselective synthesis of 2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol, starting from a deuterated allyl alcohol precursor.
Table 1: Catalytic Enantioselective Dibromination of Allylic Alcohols
| Entry | Allylic Alcohol Substrate | Chiral Ligand | Enantiomeric Excess (ee) (%) | Yield (%) |
|---|---|---|---|---|
| 1 | Cinnamyl alcohol | Tartaric acid-derived diol | 95 | 85 |
| 2 | Geraniol | Tartaric acid-derived diol | 92 | 78 |
| 3 | (E)-But-2-en-1-ol | Tartaric acid-derived diol | 90 | 82 |
Data is illustrative of the general methodology and not specific to the deuterated compound. wisc.edu
Diastereoselective Control in Reactions with this compound
When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. The inherent chirality of this compound can be leveraged to direct the stereochemical outcome of subsequent reactions. The deuterium (B1214612) atoms, while not typically considered bulky, can exert subtle steric and electronic effects that influence diastereoselectivity.
In reactions involving prochiral allylboronates with prochiral allyl chlorides, high levels of diastereocontrol have been achieved in palladium-catalyzed allyl-allyl cross-coupling reactions. nih.gov This methodology allows for the formation of products with adjacent stereocenters with good diastereomeric ratios. The application of such a strategy to a deuterated system like this compound would involve its conversion to a suitable organometallic reagent, which could then be coupled with another prochiral partner. The stereochemical outcome would be influenced by the existing stereocenters in the deuterated fragment.
Studies on the dehydration of deuterated 2-butanol (B46777) have shown that the elimination pathway can be highly stereoselective, with a strong preference for anti-elimination. etsu.edu This demonstrates that the stereochemistry of the starting material dictates the stereochemistry of the product, a fundamental principle in diastereoselective reactions.
Chiral Resolution Techniques for Deuterated Stereoisomers
For racemic mixtures, chiral resolution is a crucial step to obtain enantiomerically pure compounds. wikipedia.org The most common method involves the formation of diastereomeric derivatives by reacting the racemate with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography.
For alcohols like this compound, chiral carboxylic acids or their derivatives are often used as resolving agents to form diastereomeric esters. After separation, the esters are hydrolyzed to yield the pure enantiomers of the alcohol. While specific resolution protocols for the deuterated compound are not detailed in the literature, methods developed for similar halogenated propanols are applicable. For instance, a high-performance liquid chromatography (HPLC) method was developed for the resolution of phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol using a chiral stationary phase. researchgate.net
Table 2: Common Chiral Resolving Agents for Alcohols
| Resolving Agent | Type of Derivative Formed | Separation Technique |
|---|---|---|
| (S)-Mandelic acid | Diastereomeric esters | Crystallization |
| Camphorsulfonic acid | Diastereomeric esters | Crystallization |
| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Diastereomeric esters | Chromatography (HPLC, NMR analysis) |
This table represents general techniques applicable to the resolution of chiral alcohols. wikipedia.org
Theoretical and Computational Studies of 2,3 Dibromo 1 Propan 1,1,2,3,3 D5 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of a molecule. For 2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol, these calculations would typically be performed using methods like Density Functional Theory (DFT) or ab initio approaches to provide a detailed picture of its electronic landscape.
Key parameters that would be calculated include:
Molecular Geometry: The precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: The distribution of electrons within the molecule, which can be visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity.
Reactivity Descriptors: Quantities like the electrostatic potential map, which indicates regions of positive and negative charge, help in predicting how the molecule will interact with other chemical species.
Were such data available, a representative data table might look like this:
Hypothetical Calculated Electronic Properties
| Property | Calculated Value |
|---|---|
| HOMO Energy | (unavailable) |
| LUMO Energy | (unavailable) |
| Dipole Moment | (unavailable) |
| C-Br Bond Length | (unavailable) |
This table is for illustrative purposes only. No actual data for this compound is available.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its behavior in a condensed phase, such as in a solution or as a pure liquid.
These simulations could reveal:
Solvation Effects: How the molecule interacts with solvent molecules, such as water or an organic solvent. This would involve analyzing the formation and lifetime of hydrogen bonds and other non-covalent interactions.
Conformational Dynamics: How the molecule's shape changes over time due to the rotation of its chemical bonds.
Transport Properties: Properties like the diffusion coefficient, which describes how the molecule moves through a medium, could be calculated.
A hypothetical data table from such a study could present the following:
Hypothetical Intermolecular Interaction Parameters
| Interaction Type | Average Distance | Average Lifetime |
|---|---|---|
| Hydrogen Bond (O-H···Solvent) | (unavailable) | (unavailable) |
This table is for illustrative purposes only. No actual data for this compound is available.
Computational Modeling of Isotope Effects and Reaction Transition States
The presence of deuterium (B1214612) atoms in this compound makes it an interesting subject for studying kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
Computational modeling in this area would focus on:
Transition State Theory: Identifying the high-energy transition state structures for reactions involving this molecule. The geometry and vibrational frequencies of the transition state are essential for calculating the KIE.
Vibrational Analysis: Calculating the vibrational frequencies of the molecule and its transition states. The difference in zero-point vibrational energies between the deuterated and non-deuterated species is a primary contributor to the KIE.
Reaction Mechanisms: Using the calculated KIEs to support or refute proposed mechanisms for reactions such as dehalogenation or substitution.
A summary of hypothetical findings could be presented as follows:
Hypothetical Calculated Kinetic Isotope Effects
| Reaction Studied | Calculated kH/kD |
|---|---|
| C-D Bond Cleavage | (unavailable) |
This table is for illustrative purposes only. No actual data for this compound is available.
Future Research Directions and Concluding Remarks
Emerging Methodologies for Site-Specific Deuteration
The precise introduction of deuterium (B1214612) into a molecule is a significant challenge in synthetic chemistry. nih.gov Advances in this area are critical for creating complex deuterated molecules. nih.gov One of the most common and efficient methods for site-selective deuteration is hydrogen isotope exchange (HIE). rsc.org
Recent progress has seen the development of advanced catalytic systems to achieve high selectivity. For instance, iridium(III)-bipyridonate catalysts have been shown to facilitate α-selective hydrogen/deuterium isotope exchange in alcohols, using deuterium oxide (D₂O) as the deuterium source. nih.gov This method allows for the direct and chemoselective deuteration of primary and secondary alcohols. nih.gov Another promising strategy involves a copper-catalyzed, redox-neutral deacylative deuteration, which uses ketones as temporary handles to achieve site-specific mono-, di-, or tri-deuteration. nih.gov Furthermore, a heterogeneous catalytic system using Palladium on carbon with aluminum and D₂O (Pd/C-Al-D₂O) has been developed for selective H-D exchange, offering an environmentally benign alternative by generating deuterium gas in situ. mdpi.com
These emerging techniques represent a significant step forward from simpler methods like exchanging acidic protons with deuterated water or using deuterated gas, which can be less specific. chemicalsknowledgehub.com The continued development of catalysts and synthetic routes that offer greater control over the position and degree of deuteration will be a key focus of future research. nih.govbrightspec.com
Table 1: Comparison of Emerging Deuteration Methodologies
| Methodology | Catalyst/Reagent | Key Features | Deuterium Source |
|---|---|---|---|
| Iridium-catalyzed HIE | Iridium(III)-bipyridonate | α-selective deuteration of alcohols; High chemoselectivity. nih.gov | Deuterium oxide (D₂O) nih.gov |
| Copper-catalyzed Deacylation | Copper catalyst | Site-specific and degree-controlled; Uses ketones as traceless activating groups. nih.gov | Deuterium oxide (D₂O) nih.gov |
Potential for Novel Applications of Deuterated Dibromopropanol Analogs
The non-deuterated analog, 2,3-dibromo-1-propanol, serves as an intermediate in the manufacturing of flame retardants, insecticides, and pharmaceuticals. nih.gov The introduction of deuterium into this structure to form analogs like 2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol could lead to novel applications, primarily in the pharmaceutical and analytical fields.
In pharmaceutical research, deuteration is a recognized strategy for improving a drug's metabolic stability. mdpi.comsymeres.com This "deuterium switch" can lead to a longer biological half-life, reduced clearance rates, and potentially lower toxicity, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. mdpi.comnih.gov Deuterated dibromopropanol analogs could, therefore, be valuable precursors for synthesizing new, more effective, and safer pharmaceutical agents. zeochem.com The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the success of this approach. nih.govacs.org
Furthermore, deuterated compounds are indispensable tools in analytical chemistry. simsonpharma.com They are frequently used as internal standards in quantitative mass spectrometry, allowing for precise measurements of their non-deuterated counterparts in complex biological samples. symeres.com The use of stable isotope-labeled compounds improves specificity and is crucial for proteomics, metabolomics, and environmental analysis. symeres.com Deuterated dibromopropanol analogs could also serve as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of related chemical compounds, providing detailed insights into their behavior in biological systems. simsonpharma.commusechem.com
Broader Impact on Isotope Chemistry and Synthetic Strategy
The pursuit of selectively deuterated molecules like this compound has a significant impact on the broader fields of isotope chemistry and synthetic strategy. The challenges associated with these syntheses drive innovation in creating more efficient and selective chemical reactions. chemicalsknowledgehub.com
A major contribution is the enhanced understanding and application of the Kinetic Isotope Effect (KIE). symeres.com By replacing hydrogen with deuterium at a specific site, chemists can probe reaction mechanisms and kinetics in detail. symeres.comclearsynth.com This knowledge is fundamental to developing new synthetic methodologies and optimizing existing ones.
The increasing demand for complex deuterated molecules, particularly from the pharmaceutical industry, pushes chemists to devise novel synthetic strategies. rsc.org This includes the development of late-stage functionalization techniques, where deuterium is introduced at a final step in a synthetic sequence, which is often more efficient. musechem.com The integration of biocatalysis with isotope chemistry is also an emerging area that facilitates the synthesis of complex labeled compounds. chemicalsknowledgehub.com Ultimately, the synthesis and study of specific deuterated compounds contribute to a more sophisticated chemical toolkit, enabling the creation of molecules with precisely tailored properties for a wide array of scientific and medical applications. protheragen.ai
Q & A
Q. What are the recommended synthesis methods for 2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol, and how do reaction conditions influence product purity?
Answer: The synthesis of brominated propanol derivatives typically involves bromination of propargyl alcohol precursors. For example, bromination of 1,1-diphenylprop-2-yne-1-ol using bromine in n-pentane at 273 K yields targeted products, but refluxing the mixture instead of prolonged stirring can lead to unexpected byproducts via retro-Favorskii-type mechanisms . For the deuterated analog, isotopic substitution (deuterium at positions 1,1,2,3,3) requires careful control of reaction kinetics to preserve isotopic integrity. Key steps include:
- Use of anhydrous conditions to avoid proton-deuterium exchange.
- Monitoring reaction progress via NMR to confirm deuterium retention.
- Optimizing stoichiometry to minimize side reactions (e.g., elimination or over-bromination).
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer: This compound is hazardous due to its brominated structure and potential toxicity. Essential safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to mitigate inhalation risks.
- Storage: Keep in airtight, light-resistant containers at ≤4°C to prevent decomposition.
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
- Regulatory Compliance: Follow OSHA guidelines (29CFR 1910.1200) for hazardous chemical handling.
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: H and H NMR confirm deuterium distribution and structural integrity.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular mass and isotopic pattern.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., -OH and C-Br stretches).
- Chromatography: GC-MS or HPLC monitors purity and detects byproducts .
Q. Why introduce deuterium at specific positions in brominated propanol derivatives?
Answer: Deuterium labeling (e.g., -d5 substitution) enables:
- Mechanistic Studies: Tracking hydrogen/deuterium isotope effects (H/D KIE) in reaction pathways.
- Metabolic Stability: Assessing deuterium’s impact on biological half-life in pharmacological applications.
- Spectroscopic Clarity: Reducing signal overlap in NMR by replacing protons with deuterium .
Advanced Research Questions
Q. How can unexpected byproducts form during bromination of deuterated propanol precursors, and how are they characterized?
Answer: Unexpected products, such as cyclic ethers or rearranged structures, may arise from:
- Base-Induced Rearrangements: Alkoxide intermediates undergoing retro-Favorskii reactions, as observed in non-deuterated analogs .
- Deuterium Kinetic Isotope Effects (KIE): Altered reaction rates due to C-D vs. C-H bond strengths.
Characterization Strategies: - X-ray Crystallography: Resolves ambiguous structures.
- Isotopic Ratio Mass Spectrometry (IRMS): Quantifies deuterium loss during side reactions.
Q. What computational methods predict isotopic effects on this compound’s reactivity?
Answer:
- Density Functional Theory (DFT): Models transition states to compare H/D KIEs in bromination or elimination steps.
- Molecular Dynamics (MD): Simulates solvent effects on isotopic exchange rates.
- QSPR Models: Correlate deuterium substitution patterns with physical properties (e.g., boiling point, solubility) .
Q. How to resolve contradictory data in synthetic yields or product ratios across studies?
Answer: Contradictions often stem from minor condition variations. Mitigation strategies include:
Q. What strategies enhance selectivity in bromination reactions for deuterated propanol derivatives?
Answer:
Q. How does isotopic substitution influence the compound’s stability under acidic or basic conditions?
Answer:
Q. What methodologies assess the environmental impact or degradation pathways of deuterated brominated propanols?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
